N-(4-(furan-3-yl)benzyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
N-(4-(furan-3-yl)benzyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a furan-3-yl moiety attached to a benzyl group at the N-position and a pyrazole ring at the para-position of the benzene sulfonamide core. The structural combination of a sulfonamide backbone with heterocyclic substituents (furan and pyrazole) enhances its capacity for hydrogen bonding and π-π interactions, critical for target binding .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-27(25,20-8-6-19(7-9-20)23-12-1-11-21-23)22-14-16-2-4-17(5-3-16)18-10-13-26-15-18/h1-13,15,22H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEMKHZENYAIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(furan-3-yl)benzyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
This compound features a complex structure that combines a furan moiety with a pyrazole and a sulfonamide group. The synthesis typically involves multi-step reactions, including the coupling of furan derivatives with benzyl and pyrazole components.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including kinases and proteases, which are crucial in cancer progression and inflammation.
- Antimicrobial Properties : Research indicates that sulfonamide derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyrazole ring enhances this activity by interacting with bacterial topoisomerases .
3.1 Anticancer Activity
Recent studies have demonstrated that compounds resembling this compound exhibit potent anticancer properties:
- Inhibition of BRAF Mutants : Analogous compounds have been identified as effective inhibitors of mutant BRAF, a key player in melanoma and other cancers. These inhibitors showed nanomolar potency in vitro against BRAF-driven signaling pathways .
3.2 Anti-inflammatory Effects
Research has shown that this compound may also possess anti-inflammatory properties:
- Inhibition of COX Enzymes : Similar derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, showing promising results comparable to standard anti-inflammatory drugs like diclofenac .
4. Case Studies
Several studies provide insights into the biological activity of related compounds:
4.1 Study on Antibacterial Activity
A study investigated the antibacterial properties of a series of pyrazole-sulfonamide derivatives, revealing significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The most active compounds exhibited minimum inhibitory concentrations (MICs) below 0.01 mg/mL .
4.2 In Vivo Anti-inflammatory Study
In an animal model of acute inflammation, compounds similar to this compound demonstrated significant reductions in paw swelling and body weight loss compared to control groups treated with standard anti-inflammatory agents .
5. Data Tables
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds containing furan and pyrazole derivatives exhibit anticancer properties. Research has shown that N-(4-(furan-3-yl)benzyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects against breast cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Sulfonamide derivatives are known to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in inflammation.
Case Study:
In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The furan ring enhances its ability to penetrate bacterial membranes, making it effective against resistant strains.
Case Study:
A study published in Antibiotics found that the compound displayed significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-(furan-3-yl)benzyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide with structurally related benzenesulfonamide derivatives, focusing on molecular features, pharmacokinetic properties, and biological activities:
Key Observations:
Structural Variations and Bioactivity :
- The presence of chlorophenyl or bromo/chloro substituents (e.g., compound 3c) correlates with enhanced antileishmanial and antimicrobial activities, likely due to increased hydrophobicity and membrane penetration .
- The furan-3-yl group in the target compound may improve metabolic stability compared to bulkier substituents like pyrazine (as in the analog from ), though this requires experimental validation.
Pharmacokinetic Profiles :
- All compounds in the 4-(1H-pyrazol-1-yl)benzenesulfonamide series (e.g., 3a–g) comply with Lipinski’s rule of five (clogP ≤ 5, MW ≤ 500), suggesting favorable oral bioavailability . The target compound’s estimated MW (~500) approaches the upper limit, warranting further optimization for drug-likeness.
Biological Performance: Compounds with methylpyrimidinyl or dimethylpyrimidinyl substituents (e.g., compound 11) exhibit superior antimicrobial potency, highlighting the importance of electron-deficient aromatic systems in target binding . The antileishmanial activity of compound 3c (IC₅₀: 1.2 µM) suggests that halogenated pyrazole derivatives are promising for parasitic diseases, a niche where the target compound’s furan substituent may offer novel mechanisms .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-(furan-3-yl)benzyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide?
A multi-step synthesis is typically employed, starting with the functionalization of the benzyl and benzenesulfonamide cores. Key steps include:
- Condensation reactions to introduce the furan-3-yl and pyrazole groups, as seen in analogous pyrazole-sulfonamide syntheses .
- Use of thionyl chloride for sulfonic acid activation, followed by nucleophilic substitution with amines or alcohols .
- Purification via preparative reversed-phase HPLC to isolate intermediates and final products, as demonstrated in impurity profiling studies of similar compounds .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXS, SHELXD, SHELXL) is the gold standard. Key considerations:
- Data collection with high-resolution detectors to resolve sulfonamide and heterocyclic moieties.
- Refinement protocols for handling twinning or disorder in the furan and pyrazole groups .
- Validation using tools like APEX2 and SAINT for data integration .
Q. What analytical techniques are suitable for confirming purity and structural integrity?
- LC-MS (ESI) : To verify molecular weight and detect synthetic byproducts .
- 1H/13C NMR : Assign peaks for the furan (δ 6.5–7.5 ppm), pyrazole (δ 7.0–8.5 ppm), and sulfonamide (δ 3.0–3.5 ppm) groups .
- HPLC with UV detection : For quantifying impurities (<0.1% threshold) using methods validated for sulfonamide derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in solubility data for this compound?
Conflicting solubility values may arise from:
- Polymorphic forms : Characterize crystal habits (e.g., Form I vs. Form II) via SC-XRD and DSC. Conversion between forms can be achieved using solvent-antisolvent precipitation (e.g., water-miscible solvents like DMF) .
- pH-dependent solubility : Perform titrimetric analysis in buffered solutions (pH 1–12) to map sulfonamide protonation states .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Substituent variation : Replace the furan-3-yl group with other heterocycles (e.g., thiophene, pyrrole) to assess steric/electronic effects on target binding .
- Pharmacophore modeling : Use computational tools to identify critical interactions (e.g., sulfonamide H-bonding, pyrazole π-stacking) .
- Bioisosteric replacements : Substitute the benzenesulfonamide with cyclohexanesulfonamide to modulate lipophilicity .
Q. How can researchers resolve conflicting biological activity data in receptor-binding assays?
- Assay standardization : Use radiolabeled ligands (e.g., [3H]-CP-55,940 for cannabinoid receptors) to minimize variability .
- Orthogonal validation : Pair binding assays (e.g., SPR) with functional assays (e.g., cAMP inhibition) to confirm inverse agonism .
- Control for impurities : Profile batches via LC-MS to rule out activity artifacts from synthetic byproducts .
Q. What methodologies are recommended for studying metabolic stability?
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and quantify depletion kinetics using LC-MS/MS .
- CYP450 inhibition screening : Test against isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interaction risks .
- Metabolite identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites, particularly oxidation of the furan ring .
Q. How can researchers characterize and mitigate synthetic impurities in large-scale batches?
- Impurity profiling : Islate via preparative HPLC and characterize using NMR and HRMS. Common impurities include:
- Pyrazole regioisomers (e.g., 1H-pyrazole vs. 2H-pyrazole) .
- Incomplete sulfonamide coupling , detectable via residual amine signals in NMR .
- Process optimization : Adjust reaction stoichiometry (e.g., 1.2 eq sulfonyl chloride) and use scavengers (e.g., polymer-bound DIEA) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
